molecular formula C18H18N2O3 B13735129 (1,3-Benzoxazol-2-yl)(2,4-dimethylphenyl)methyl N-methylcarbamate CAS No. 104029-71-2

(1,3-Benzoxazol-2-yl)(2,4-dimethylphenyl)methyl N-methylcarbamate

Cat. No.: B13735129
CAS No.: 104029-71-2
M. Wt: 310.3 g/mol
InChI Key: XKGWBKWJMYBHIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,3-Benzoxazol-2-yl)(2,4-dimethylphenyl)methyl N-methylcarbamate is a complex organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Benzoxazol-2-yl)(2,4-dimethylphenyl)methyl N-methylcarbamate typically involves the condensation of 2-aminophenol with aldehydes or ketones under specific reaction conditions. One common method involves the use of a pent-ethylene diammonium pentachloro bismuth catalyst at room temperature under solvent-free conditions . This method is efficient and yields high purity products.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar condensation reactions but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1,3-Benzoxazol-2-yl)(2,4-dimethylphenyl)methyl N-methylcarbamate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, and other substituting reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1,3-Benzoxazol-2-yl)(2,4-dimethylphenyl)methyl N-methylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biology, this compound has been studied for its potential antimicrobial and antifungal properties. It has shown activity against various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents .

Medicine

In medicine, this compound has been explored for its potential anticancer properties. It has shown promise in inhibiting the growth of certain cancer cell lines, making it a potential candidate for cancer therapy .

Industry

In industry, this compound is used in the production of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for various industrial applications, including the development of high-performance materials.

Mechanism of Action

The mechanism of action of (1,3-Benzoxazol-2-yl)(2,4-dimethylphenyl)methyl N-methylcarbamate involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it may inhibit the synthesis of essential cellular components in bacteria and fungi, leading to cell death. In anticancer applications, it may interfere with cell division and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: An analog with the oxygen replaced by a nitrogen.

    Benzothiazole: An analog with the oxygen replaced by a sulfur.

    Benzopyrrole (Indole): An analog without the oxygen atom.

Uniqueness

(1,3-Benzoxazol-2-yl)(2,4-dimethylphenyl)methyl N-methylcarbamate is unique due to its specific combination of functional groups and its ability to undergo various chemical reactions. Its diverse applications in different fields further highlight its uniqueness compared to other similar compounds.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable tool in organic synthesis, antimicrobial research, cancer therapy, and advanced material production. Continued research and development in this area may lead to new and innovative applications for this compound.

Properties

CAS No.

104029-71-2

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

IUPAC Name

[1,3-benzoxazol-2-yl-(2,4-dimethylphenyl)methyl] N-methylcarbamate

InChI

InChI=1S/C18H18N2O3/c1-11-8-9-13(12(2)10-11)16(23-18(21)19-3)17-20-14-6-4-5-7-15(14)22-17/h4-10,16H,1-3H3,(H,19,21)

InChI Key

XKGWBKWJMYBHIG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C2=NC3=CC=CC=C3O2)OC(=O)NC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.